molecular formula C14H13NO3 B186154 N-(4-hydroxyphenyl)-2-methoxybenzamide CAS No. 54090-25-4

N-(4-hydroxyphenyl)-2-methoxybenzamide

Cat. No. B186154
CAS RN: 54090-25-4
M. Wt: 243.26 g/mol
InChI Key: LXNXWBLKTWRVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-hydroxyphenyl)-2-methoxybenzamide” is a chemical compound. It is listed in the Sigma-Aldrich catalog with a linear formula of C14H13NO3 and a molecular weight of 243.265 .


Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)-2-methoxybenzamide” can be represented by the linear formula C14H13NO3 . More detailed structural information might be available in specialized chemical databases or scientific literature.

Scientific Research Applications

1. Antiviral Activity Against Dengue Virus

  • Application Summary: 4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses, including Dengue Virus (DENV). The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe DENV infection .
  • Methods of Application: Pharmacokinetic (PK) analysis comprising single-dose oral and IV plasma concentration-time profiles was performed in mice. Self-emulsifying lipid-based formulations of 4-HPR were developed to enhance 4-HPR in vivo exposure .
  • Results: PK analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement. 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .

2. Inhibition of SARS-CoV-2 Entry

  • Application Summary: 4-HPR suppresses the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity in a DEGS1-independent manner .
  • Methods of Application: The role of reactive oxygen species (ROS) in the inhibition of membrane fusion by 4-HPR was examined because 4-HPR is a well-known ROS-inducing agent. Intracellular ROS generation was found to be increased in the target cells in a cell–cell fusion assay after 4-HPR treatment .
  • Results: The decrease in SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity by 4-HPR was due to ROS generation. These results demonstrate that ROS production is associated with the 4-HPR inhibitory effect on SARS-CoV-2 entry .

properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNXWBLKTWRVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361081
Record name N-(4-hydroxyphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-2-methoxybenzamide

CAS RN

54090-25-4
Record name N-(4-hydroxyphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.